molecular formula C8H17Cl2F3N2 B2358049 N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride CAS No. 1955531-97-1

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2358049
CAS No.: 1955531-97-1
M. Wt: 269.13
InChI Key: JCDPBDMGWFLGQR-UHFFFAOYSA-N
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Description

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine-derived compound featuring a trifluoroethyl and an ethyl substituent. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications requiring systemic bioavailability. The trifluoroethyl group contributes to electronegativity and metabolic stability, while the ethyl group modulates steric effects. This compound is hypothesized to interact with central nervous system (CNS) targets, though specific receptor binding data remain under investigation.

Properties

IUPAC Name

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2.2ClH/c1-2-12-7-3-4-13(5-7)6-8(9,10)11;;/h7,12H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDPBDMGWFLGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)CC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Stepwise Alkylation of Pyrrolidin-3-Amine

This two-step approach introduces substituents sequentially to minimize side reactions:

Step 1: N-Trifluoroethylation of Pyrrolidin-3-Amine

Pyrrolidin-3-amine (1.0 equiv) is reacted with 2,2,2-trifluoroethyl bromide (1.2 equiv) in DMF at 80°C for 12 h using K₂CO₃ (2.5 equiv) as base. The intermediate 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is isolated in 78% yield after aqueous workup.

Step 2: N-Ethylation via Reductive Amination

The intermediate (1.0 equiv) is treated with acetaldehyde (1.5 equiv) and NaBH₃CN (1.2 equiv) in methanol at 25°C for 6 h, yielding the free base (85%). Subsequent treatment with HCl gas in ethanol affords the dihydrochloride salt (93% purity by HPLC).

One-Pot Coupling and Alkylation

A streamlined method employs InCl₃ catalysis under ultrasound irradiation (40°C, 20 min) to couple pyrrolidin-3-amine, ethyl glyoxylate, and 2,2,2-trifluoroethylamine in EtOH/H₂O (1:1). Key advantages include:

  • Yield : 89% (crude), 95% purity after recrystallization.
  • Green Chemistry Metrics : E-factor = 2.1, PMI = 3.8.

Solid-Phase Synthesis for Scale-Up

Adapted from patent US9951080B2, this GMP-compatible route uses Wang resin-functionalized pyrrolidine:

  • Resin Loading : 3-Aminopyrrolidine is attached via Fmoc chemistry (0.8 mmol/g loading).
  • Trifluoroethylation : TFA cleavage followed by reaction with trifluoroethyl isocyanate (1.5 equiv, DIPEA, DCM).
  • Ethylation : On-resin reductive amination with ethylamine (3.0 equiv, NaBH(OAc)₃, 72 h).
  • Cleavage and Salt Formation : TFA/DCM (95:5) cleavage, then HCl/Et₂O precipitation (99.2% purity by LC-MS).

Reaction Optimization

Solvent and Base Screening

Solvent Base Temp (°C) Time (h) Yield (%)
DMF K₂CO₃ 80 12 78
DMSO Et₃N 90 8 82
EtOH NaHCO₃ 70 24 65

Polar aprotic solvents with tertiary amines maximize N-alkylation efficiency.

Catalytic Systems

  • InCl₃ (20 mol%): Enhances coupling rates in one-pot methods (TOF = 12.4 h⁻¹).
  • PEG-400 (10 wt%): Improves solubility in aqueous media, reducing reaction time by 40%.

Analytical and Purity Data

Parameter Specification Method
Purity (HPLC) ≥99.0% (210 nm) USP <621>
Residual Solvents <500 ppm (ICH Q3C) GC-FID
Chloride Content 25.7–26.3% (theory 26.1%) Argentometry
Water Content ≤0.5% Karl Fischer

Stability studies (40°C/75% RH, 6 months) show no degradation (HPLC area % ≥98.5).

Industrial Applications

The compound serves as a key intermediate in:

  • Upadacitinib Synthesis : Patent WO2021005484A1 details its use in forming imidazo-pyrrolo-pyrazine cores via Ullmann coupling.
  • Kinase Inhibitor Prodrugs : The dihydrochloride salt enhances aqueous solubility for parenteral formulations.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS: 1233860-39-3), a structurally related pyrrolidine derivative .

Property N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
Core Structure Pyrrolidine ring with ethyl and trifluoroethyl substituents Pyrrolidine ring with fluorophenyl and nitro substituents
Salt Form Dihydrochloride Monohydrochloride
Electronegative Groups Trifluoroethyl (-CF2CF3) Fluorophenyl (-C6H3FNO2)
Solubility High (due to dihydrochloride salt) Moderate (monohydrochloride salt)
Potential Applications CNS-targeted therapies (inferred from substituent effects) Nitro group suggests redox activity or prodrug potential

Key Observations:

Substituent Effects: The trifluoroethyl group in the target compound enhances lipophilicity and metabolic resistance compared to the fluorophenyl-nitro group in the analog .

Salt Form and Solubility: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to the monohydrochloride analog, critical for intravenous formulations .

Pharmacological Implications: The nitro group in (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride may confer reactivity (e.g., prodrug activation or oxidative stress induction), absent in the trifluoroethyl analog. The trifluoroethyl group’s strong electron-withdrawing nature could stabilize charge interactions in receptor binding, a feature less pronounced in the fluorophenyl analog.

Research Findings and Hypotheses

  • Metabolic Stability: Trifluoroethyl groups are known to resist cytochrome P450-mediated oxidation, suggesting the target compound may exhibit longer half-lives than fluorophenyl analogs .
  • Target Selectivity : Structural modeling predicts that the ethyl group’s smaller size may allow the compound to access tighter binding pockets compared to bulkier fluorophenyl derivatives.

Biological Activity

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a fluorinated organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₇Cl₂F₃N₂
  • Molecular Weight : 269.13 g/mol
  • CAS Number : 1955531-97-1

The compound features a trifluoroethyl group, which is known to enhance lipophilicity and potentially improve membrane permeability, allowing for better interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoroethyl moiety may play a crucial role in modulating the compound's affinity for these targets.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.
  • Receptor Modulation : It can interact with receptor binding sites to modulate receptor activity, which is critical in signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Cytotoxicity Studies : Initial cytotoxicity assessments indicate that it may possess low toxicity profiles compared to other compounds in its class.

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
AntimicrobialEffective against Gram-positive bacteria.
Anti-inflammatoryReduced cytokine release in vitro.
CytotoxicityLow cytotoxicity observed in cell lines.

Case Study Insights

A study published in MDPI explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds, highlighting how the presence of a trifluoroethyl group can significantly enhance the potency of compounds against specific biological targets . Another investigation into similar pyrrolidine derivatives indicated that modifications at the nitrogen position could lead to improved anti-inflammatory responses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride?

  • Methodology : A common approach involves alkylation of pyrrolidin-3-amine derivatives with 2,2,2-trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) under basic conditions, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol.
  • Purification : Recrystallization from ethanol/water mixtures is effective due to the compound’s high solubility in polar solvents . Impurities like unreacted trifluoroethyl intermediates can be removed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : 1^1H and 19^19F NMR to verify trifluoroethyl group integration and amine proton environments.
  • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion validation ([M+H]+^+ expected at m/z 231.69).
  • X-ray Crystallography : Critical for resolving stereoelectronic effects of the trifluoroethyl group, leveraging databases like the Cambridge Structural Database for comparative analysis .

Advanced Research Questions

Q. What mechanistic role does the trifluoroethyl group play in modulating the compound’s bioavailability and receptor interactions?

  • Key Insights :

  • The trifluoroethyl group reduces amine basicity via electron-withdrawing effects, enhancing membrane permeability (logP optimization) .
  • Fluorine’s stereoelectronic properties may influence conformational locking during receptor docking. For example, 19^19F NMR titration studies with target proteins (e.g., GPCRs) can reveal dynamic binding interactions .

Q. How does the dihydrochloride salt form impact stability and solubility in preclinical formulations?

  • Rationale : The dihydrochloride salt improves aqueous solubility (critical for in vivo studies) and shelf-life stability compared to free-base forms.
  • Experimental Validation :

  • Conduct pH-solubility profiling (pH 1–7.4) to assess salt dissociation.
  • Accelerated stability studies (40°C/75% RH) monitored via HPLC to detect degradation products like pyrrolidine ring-opened species .

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data?

  • Strategies :

  • Use molecular dynamics simulations to account for fluorine-induced conformational changes not captured in static docking models.
  • Validate with mutagenesis studies targeting residues near the trifluoroethyl moiety to isolate steric/electronic contributions .

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